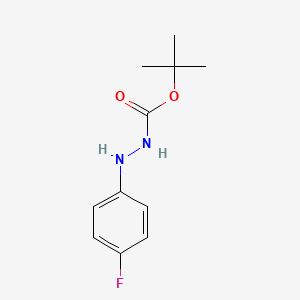
tert-butyl N-(4-fluoroanilino)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-fluoroanilino)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluoroaniline moiety, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method for preparing tert-butyl N-(4-fluoroanilino)carbamate involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate.
Palladium-Catalyzed Synthesis: Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl N-(4-fluoroanilino)carbamate can undergo nucleophilic substitution reactions, particularly at the fluoroaniline moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(4-fluoroanilino)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. Its ability to form stable carbamate linkages makes it useful in drug design and development .
Industry: The compound is employed in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications .
Mecanismo De Acción
The mechanism by which tert-butyl N-(4-fluoroanilino)carbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, leading to specific biological effects. The pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparación Con Compuestos Similares
tert-Butyl carbamate: This compound is similar in structure but lacks the fluoroaniline moiety.
Benzyl carbamate: Another similar compound, benzyl carbamate, is used in organic synthesis and has different reactivity due to the presence of a benzyl group.
Methyl carbamate: This compound is simpler in structure and is used in various industrial applications.
Uniqueness: tert-Butyl N-(4-fluoroanilino)carbamate is unique due to the presence of the fluoroaniline moiety, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications where selective reactivity and stability are required.
Propiedades
Número CAS |
1202391-84-1 |
|---|---|
Fórmula molecular |
C11H15FN2O2 |
Peso molecular |
226.251 |
Nombre IUPAC |
tert-butyl N-(4-fluoroanilino)carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-13-9-6-4-8(12)5-7-9/h4-7,13H,1-3H3,(H,14,15) |
Clave InChI |
NGAHHQOZPBGXFW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNC1=CC=C(C=C1)F |
Sinónimos |
Hydrazinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-diMethylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















